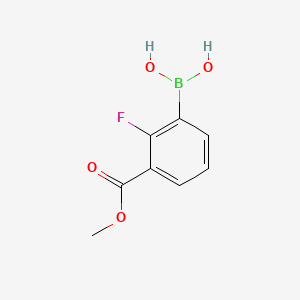

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-fluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNQFICBQZRXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236867 | |

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315476-07-3 | |

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a substituted aromatic boronic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxycarbonyl group provides a handle for further chemical transformations. The boronic acid functional group is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available from various suppliers, a specific melting point for this isomer is not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1315476-07-3 | [1][2][3] |

| Molecular Formula | C₈H₈BFO₄ | [1][2][3] |

| Molecular Weight | 197.96 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | [4] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is not publicly available, the expected spectral characteristics can be inferred from the compound's structure and data for analogous compounds.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data is available. | [5] |

| ¹³C NMR | Spectral data is available. | [5] |

| Mass Spectrometry | Spectral data is available. | [5] |

| Infrared (IR) Spectroscopy | Spectral data is available. | [5] |

Safety and Handling

Table 3: General Safety Information

| Hazard Category | Recommendations | Reference(s) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [6] |

| Skin Corrosion/Irritation | Causes skin irritation. | [6] |

| Eye Damage/Irritation | Causes serious eye irritation. | [6] |

| Respiratory Sensitization | May cause respiratory irritation. | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [6] |

| Handling | Avoid breathing dust. Use in a well-ventilated area. | [6] |

| Storage | Store in a tightly sealed container in a cool, dry place. | [1] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from procedures for structurally similar compounds, such as the one described in US Patent US8822730B2 for the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids. The following is a representative, hypothetical protocol.

Materials:

-

Methyl 2-bromo-6-fluorobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-bromo-6-fluorobenzoate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using an aqueous base system)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, this compound, the palladium catalyst, and the base under an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.

-

Drug Discovery: The incorporation of the 2-fluoro-3-carboxyphenyl moiety into lead compounds can modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can block metabolic sites and enhance binding to biological targets through favorable electrostatic interactions.

-

Organic Materials: As a building block for biaryl structures, this compound can be used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic properties of the conjugated system are critical.

-

Agrochemicals: Similar to pharmaceutical applications, the introduction of this structural motif can lead to the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.

References

- 1. usbio.net [usbio.net]

- 2. 1315476-07-3|(2-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. [2-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. [2-FLUORO-3-(METHOXYCARBONYL)PHENYL]BORONIC ACID(1315476-07-3) 1H NMR spectrum [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

CAS Number: 1315476-07-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and discusses its significance in the field of drug discovery.

Core Compound Identification and Properties

This compound is a substituted phenylboronic acid that serves as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique electronic properties and offers multiple points for further chemical modification.

Table 1: Physicochemical and Identification Data [1]

| Property | Value |

|---|---|

| CAS Number | 1315476-07-3 |

| Molecular Formula | C₈H₈BFO₄ |

| Molecular Weight | 197.96 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Temperature | -20°C |

Synthesis and Experimental Protocols

The synthesis of arylboronic acids like this compound is commonly achieved through a directed ortho-metalation (lithiation) followed by a borylation reaction. This standard methodology provides a reliable route to the target compound from commercially available starting materials.

Representative Synthesis Protocol: Lithiation-Borylation

This protocol is a representative example based on established methods for synthesizing substituted phenylboronic acids.[2] The starting material would be methyl 2-fluorobenzoate. The fluorine and ester groups direct the deprotonation to the C3 position.

Materials and Reagents:

-

Methyl 2-fluorobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve methyl 2-fluorobenzoate in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of LDA or n-BuLi dropwise to the reaction mixture, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Borylation: Add triisopropyl borate (or trimethyl borate) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm slowly to room temperature overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Organic Synthesis

Phenylboronic acids are foundational reagents in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The fluorine atom in the title compound is of particular interest to medicinal chemists, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling this compound with a generic aryl or heteroaryl halide. Optimization of the catalyst, base, and solvent system may be required for specific substrates.

Materials and Reagents:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Visualization of Key Processes

To illustrate the utility of this compound, the following diagrams depict its synthesis workflow and its role in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow

Caption: Representative workflow for the synthesis of the title compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the development of novel therapeutics.

Core Compound Properties

This compound is an organoboron compound valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including the fluorine atom and the methoxycarbonyl group, impart unique reactivity and properties that are highly sought after in pharmaceutical and materials science research.

| Property | Value | Citation(s) |

| Molecular Weight | 197.96 g/mol | [1][2] |

| Molecular Formula | C₈H₈BFO₄ | [1][2] |

| CAS Number | 1315476-07-3 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the lithiation of a corresponding substituted benzene followed by reaction with a borate ester and subsequent hydrolysis. The following is a representative protocol adapted from general methods for the preparation of substituted phenylboronic acids.[3]

Experimental Protocol: Synthesis

Materials:

-

Methyl 2-fluoro-3-bromobenzoate

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with methyl 2-fluoro-3-bromobenzoate dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred for 1 hour. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[6][7]

Role in Drug Discovery and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its importance lies in its role as a key intermediate for the synthesis of biologically active compounds. The introduction of a fluorinated phenyl group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and lipophilicity.[8]

The biaryl structures synthesized using this boronic acid are present in a wide range of pharmaceuticals targeting various biological pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature biaryl cores. The strategic placement of the fluorine atom and other functional groups, enabled by the use of this versatile building block, allows for the fine-tuning of a drug candidate's interaction with its biological target.

Further research into the specific molecules synthesized from this compound is required to elucidate their precise mechanisms of action and the signaling pathways they influence.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. usbio.net [usbio.net]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Fischer esterification of 2-fluoro-3-bromobenzoic acid, followed by a lithiation-borylation reaction. This guide details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the process.

Overview of the Synthetic Route

The synthesis of this compound is proposed to proceed through the following two key transformations:

-

Fischer Esterification: The carboxylic acid functionality of 2-fluoro-3-bromobenzoic acid is converted to a methyl ester, yielding methyl 2-fluoro-3-bromobenzoate. This reaction is typically catalyzed by a strong acid in the presence of excess methanol.

-

Lithiation-Borylation: The aryl bromide of methyl 2-fluoro-3-bromobenzoate undergoes a halogen-metal exchange with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with a borate ester, like triisopropyl borate, to form the desired boronic acid after acidic workup.

A schematic of this synthetic pathway is presented below.

Figure 1: Proposed synthesis route for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-fluoro-3-bromobenzoate (Fischer Esterification)

This procedure outlines the acid-catalyzed esterification of 2-fluoro-3-bromobenzoic acid.

Materials:

-

2-Fluoro-3-bromobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-bromobenzoate.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Lithiation-Borylation)

This procedure details the conversion of methyl 2-fluoro-3-bromobenzoate to the target boronic acid.

Materials:

-

Methyl 2-fluoro-3-bromobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Schlenk flask or three-necked round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a flame-dried Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

-

Under an inert atmosphere (nitrogen or argon), dissolve methyl 2-fluoro-3-bromobenzoate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Fluoro-3-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | White to off-white solid |

| Methyl 2-fluoro-3-bromobenzoate | C₈H₆BrFO₂ | 233.04 | Colorless to pale yellow liquid or solid |

| This compound | C₈H₈BFO₄ | 197.96 | White to off-white solid |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Estimated Time (h) | Expected Yield (%) |

| Fischer Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 4-12 | 80-95 |

| Lithiation-Borylation | n-BuLi, B(OiPr)₃ | THF | -78 to RT | 12-16 | 60-80 |

Table 3: Spectroscopic Data for this compound

Note: The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.

| ¹H NMR (DMSO-d₆) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| B(OH)₂ | 8.1 (broad s) | Broad Singlet | - |

| Ar-H | 7.8-7.9 | Multiplet | - |

| Ar-H | 7.5-7.6 | Multiplet | - |

| Ar-H | 7.2-7.3 | Multiplet | - |

| OCH₃ | 3.85 | Singlet | - |

| ¹³C NMR (DMSO-d₆) | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| C-B | ~135 (broad) |

| Ar-C | ~132 |

| Ar-C | ~128 |

| Ar-C | ~118 (d, ²JCF ≈ 22 Hz) |

| OCH₃ | ~52 |

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Concentrated sulfuric acid is highly corrosive.

-

Anhydrous solvents are essential for the success of the lithiation-borylation step.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document consolidates general principles from studies on analogous arylboronic acids, outlines key degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of moisture, oxygen, light, and non-neutral pH conditions can significantly impact its shelf-life and performance in chemical reactions. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents on the phenyl ring can also influence the reactivity and stability of the C-B bond.

Key Stability-Influencing Factors:

-

Moisture: Arylboronic acids can be hygroscopic and are susceptible to hydrolysis.

-

Oxygen: The boronic acid moiety can be prone to oxidation, especially in solution and in the presence of catalysts.

-

pH: Both acidic and basic conditions can catalyze the degradation of arylboronic acids.

-

Temperature: Elevated temperatures generally accelerate the rate of degradation.

-

Light: Photochemical degradation can be a concern for some organic molecules.

Major Degradation Pathways

The two primary degradation pathways for this compound are protodeboronation and oxidation.

2.1. Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methyl 2-fluorobenzoate and boric acid. This reaction is a common side reaction in processes utilizing arylboronic acids, such as Suzuki-Miyaura cross-coupling reactions, and can be promoted by acidic or basic conditions.

2.2. Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 2-fluoro-3-hydroxybenzoic acid methyl ester, and boric acid. This process can be accelerated by the presence of oxidizing agents, metal catalysts, or exposure to air over extended periods.

Below is a diagram illustrating the primary degradation pathways for this compound.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, proper storage and handling procedures are crucial. The following recommendations are based on best practices for arylboronic acids.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) for short-term storage. -20 °C for long-term storage. | Minimizes the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation by atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. | Avoids hydrolysis and protodeboronation. |

| Light | Store in an opaque or amber vial. | Protects against potential photochemical degradation. |

Handling Precautions:

-

Handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Minimize exposure to air and moisture when handling.

-

For use in solution, prepare solutions fresh and use them promptly.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound, forced degradation studies under controlled conditions are recommended. The following are generalized protocols for stability assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact parent compound from its potential degradation products, allowing for accurate quantification of the parent compound's decay over time.

Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH, exposure to light or an oxidizing agent).

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

A suitable reversed-phase HPLC column (e.g., C18).

-

This compound.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Buffers for pH control.

-

Forced degradation chambers (e.g., oven, UV light chamber).

Procedure:

-

Method Development: Develop an HPLC method that achieves baseline separation of this compound from its likely degradation products (methyl 2-fluorobenzoate and methyl 2-fluoro-3-hydroxybenzoate).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation: Subject aliquots of the stock solution to various stress conditions:

-

Thermal: Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Acidic/Basic Hydrolysis: Add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat.

-

Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic: Expose to UV light.

-

-

Time-Point Analysis: At specified time intervals, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products. Calculate the percentage of degradation over time.

4.2. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for identifying the structure of degradation products.

Objective: To identify the chemical structure of the degradation products formed under stress conditions.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Deuterated solvents (e.g., DMSO-d₆, CD₃CN).

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare a concentrated solution of the stressed sample (from the forced degradation study) after removing the non-deuterated solvent.

-

NMR Analysis: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

-

Structure Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the degradation products. Compare the spectra with those of authentic reference standards if available.

The following diagram illustrates a general workflow for a stability assessment study.

Conclusion

While specific quantitative stability data for this compound is limited in the public domain, a thorough understanding of the general stability of arylboronic acids provides a strong foundation for its proper use. By adhering to the recommended storage and handling guidelines and by employing the described analytical methodologies, researchers, scientists, and drug development professionals can ensure the integrity of this compound and generate the necessary stability data for their specific applications. The primary degradation pathways to consider are protodeboronation and oxidation, which can be minimized by controlling exposure to moisture, oxygen, light, and non-neutral pH conditions.

Technical Guide: Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS: 1315476-07-3), a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It includes expected quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for acquiring such data, offering a foundational methodology for researchers. A logical workflow for the spectral characterization of chemical compounds is also provided in a visual diagram.

Introduction

This compound is an organic compound featuring a fluorinated phenyl ring functionalized with both a boronic acid and a methoxycarbonyl group.[1][2] Its molecular formula is C₈H₈BFO₄, and it has a molecular weight of 197.96 g/mol .[1][2] Such structures are of significant interest in medicinal chemistry and materials science, often serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this reagent before its use in further synthetic steps.

This document serves as a reference guide to the anticipated spectral data for this compound. While direct experimental data is not widely published, the predictions herein are derived from established principles of spectroscopy and data from analogous compounds.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These values are predictive and should be confirmed by experimental analysis.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.2-8.0 | Singlet (broad) | B(OH )₂ |

| ¹H | ~7.8-7.6 | Multiplet | Ar-H |

| ¹H | ~7.5-7.3 | Multiplet | Ar-H |

| ¹H | ~7.3-7.1 | Multiplet | Ar-H |

| ¹H | ~3.9 | Singlet | OCH ₃ |

| ¹³C | ~165 | Singlet | C =O |

| ¹³C | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet | C -F |

| ¹³C | ~135-120 | Multiplets | Ar-C H |

| ¹³C | ~120 (d, ²JCF) | Doublet | Ar-C |

| ¹³C | Not observed or very broad | - | C -B |

| ¹³C | ~52 | Singlet | OC H₃ |

Note: The signal for the carbon atom attached to boron (C-B) is often broadened to the point of being unobservable due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard | Expected Characteristics |

| ¹⁹F | ~ -110 to -120 | CFCl₃ | A single resonance, potentially showing coupling to adjacent protons. |

| ¹¹B | ~ 28 to 33 | BF₃·OEt₂ | A single, broad signal characteristic of a trigonal boronic acid. |

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3200 | O-H Stretch | B(OH)₂ | Broad, Strong |

| ~3000 | C-H Stretch | Aromatic & Methyl | Medium |

| 1730-1715 | C=O Stretch | Ester | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1380-1310 | B-O Stretch | Boronic Acid | Strong |

| 1250-1200 | C-O Stretch | Ester | Strong |

| 1100-1050 | C-F Stretch | Aryl Fluoride | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |

| Electrospray (ESI-MS) | Positive | 199.06 | - |

| Electrospray (ESI-MS) | Negative | - | 197.04 |

Note: The exact mass is 198.0527. The values above reflect the expected observation for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1-2 seconds. Use the residual solvent peak as the internal reference.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an external reference standard like CFCl₃.[3]

-

¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. Use an external reference like BF₃·OEt₂.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value with the calculated molecular weight of the compound.

Workflow for Spectral Characterization

The following diagram illustrates a standard workflow for the complete spectral characterization and structure confirmation of a synthetic chemical compound like this compound.

Caption: Workflow for Compound Spectral Characterization.

References

Technical Guide to the Safe Handling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1315476-07-3), a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar isomers to provide a thorough understanding of potential hazards. All information derived from related compounds is clearly indicated.

Chemical Identification and Physical Properties

This section details the fundamental chemical and physical characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1315476-07-3 | [1][2] |

| Molecular Formula | C₈H₈BFO₄ | [1] |

| Molecular Weight | 197.96 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder (based on isomers) | [3] |

| Purity | ≥95% | [2] |

| Melting Point | Not available for the target compound. Isomer (4-Fluoro-3-(methoxycarbonyl)phenylboronic acid): 255 °C | [3] |

| Boiling Point | Not available for the target compound. Isomer (2-Fluoro-4-(methoxycarbonyl)phenylboronic acid): 355.1 °C at 760 mmHg | [4] |

| Density | Not available for the target compound. Isomer (2-Fluoro-4-(methoxycarbonyl)phenylboronic acid): 1.33 g/cm³ | [4] |

| Storage Temperature | -20°C | [1] |

Hazard Identification and Classification

| Hazard Class | Category | GHS Hazard Statement (based on isomers) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |

Signal Word: Warning (based on isomers)[5]

Pictograms (based on isomers):

Experimental Protocols & Handling Procedures

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on the handling guidelines for similar boronic acid derivatives, the following procedures are recommended.

General Handling Workflow:

General laboratory workflow for handling chemical reagents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen fluoride, and boron oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is -20°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

The following diagram illustrates the logical relationship for safe chemical handling, from hazard identification to disposal.

Logical flow for safe chemical management.

References

A Technical Guide to 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, commercial availability, and provides a generalized synthesis protocol. Furthermore, it explores its critical role as an intermediate in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. This guide is intended to be a resource for researchers and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Properties

This compound, identified by the CAS number 1315476-07-3 , is a substituted phenylboronic acid derivative. The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique reactivity and properties, making it a versatile reagent in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 1315476-07-3 | [1][2][3] |

| Molecular Formula | C₈H₈BFO₄ | [2][3] |

| Molecular Weight | 197.96 g/mol | [2][3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid/powder | |

| Storage Temperature | -20°C | [2] |

Commercial Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, facilitating both small-scale research and larger-scale drug development projects.

Known Suppliers:

Pricing and lead times vary by supplier and quantity. It is advisable to request quotes from multiple vendors for bulk orders.

Synthesis and Experimental Protocols

A plausible synthetic route would start from a suitable halogenated precursor, such as methyl 2-fluoro-3-bromobenzoate.

Generalized Synthesis Protocol:

Step 1: Formation of the Organometallic Reagent

-

Dissolve the starting material (e.g., methyl 2-fluoro-3-bromobenzoate) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium in hexanes) or a Grignard reagent to the reaction mixture while maintaining the low temperature.

-

Stir the mixture at -78°C for a specified period to ensure complete formation of the organometallic intermediate.

Step 2: Borylation and Hydrolysis

-

To the freshly prepared organometallic solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, ensuring the temperature remains below -70°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

Phenylboronic acids are indispensable tools in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

The fluorine atom in this compound can enhance the metabolic stability and binding affinity of a drug candidate, while the methoxycarbonyl group provides a handle for further chemical transformations.

Generalized Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF/water).

-

Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

References

The Methoxycarbonyl Group: An In-depth Technical Guide to its Electronic Effects in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxycarbonyl group, -C(O)OCH₃, is a common and influential substituent in the realm of organic chemistry, particularly in its application to boronic acids. Its presence on a phenylboronic acid scaffold significantly modulates the electronic properties of the molecule, thereby influencing its reactivity, acidity, and utility in a wide range of chemical transformations. This technical guide provides a comprehensive analysis of the electronic effects of the methoxycarbonyl group when appended to a phenylboronic acid core, with a focus on quantitative data, experimental protocols, and the implications for drug development and organic synthesis.

The methoxycarbonyl group is a moderately electron-withdrawing group, exerting its influence through a combination of inductive and resonance effects. Understanding these electronic perturbations is crucial for predicting and controlling the behavior of methoxycarbonyl-substituted boronic acids in critical reactions such as the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery and materials science. This guide will delve into the quantitative measures of these electronic effects, provide detailed experimental procedures for their characterization, and illustrate their impact on reaction outcomes.

Electronic Effects of the Methoxycarbonyl Group

The electronic influence of a substituent on an aromatic ring can be quantitatively described by Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a group and are invaluable for predicting reaction rates and equilibria. The methoxycarbonyl group is characterized by the following Hammett constants:

| Parameter | Value |

| σm (meta) | 0.33 |

| σp (para) | 0.45 |

These positive values confirm the electron-withdrawing nature of the methoxycarbonyl group at both the meta and para positions. The effect is more pronounced at the para position due to the contribution of both inductive and resonance effects, whereas the meta position is primarily influenced by the inductive effect.

Inductive and Resonance Effects

The electron-withdrawing character of the methoxycarbonyl group stems from two primary electronic interactions:

-

-I (Negative Inductive) Effect: The electronegative oxygen atoms in the ester functionality pull electron density away from the aromatic ring through the sigma bond framework. This effect acidifies the boronic acid and increases the electrophilicity of the boron atom.

-

-M (Negative Mesomeric or Resonance) Effect: When positioned at the para or ortho position, the carbonyl group can withdraw electron density from the aromatic ring via resonance. This delocalization of pi-electrons further enhances the electron-deficient nature of the boronic acid.

The interplay of these effects is crucial in determining the overall electronic character of the molecule.

Caption: Inductive and resonance effects of the methoxycarbonyl group.

Acidity of Methoxycarbonylphenylboronic Acids (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is a direct reflection of its electronic properties. The electron-withdrawing nature of the methoxycarbonyl group is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid.

| Compound | Predicted pKa |

| 4-Methoxycarbonylphenylboronic acid | 7.69[1] |

This predicted value is lower than the experimental pKa of unsubstituted phenylboronic acid (approximately 8.8), which is consistent with the electron-withdrawing effect of the methoxycarbonyl group.

Experimental Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a general method for the experimental determination of boronic acid pKa values.

Materials:

-

Methoxycarbonylphenylboronic acid sample

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water (degassed)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a sample of the methoxycarbonylphenylboronic acid (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle heating may be required to aid dissolution.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Acidification: Add a slight excess of standardized 0.1 M HCl to protonate the boronic acid fully.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of methoxycarbonylphenylboronic acids.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the available NMR data for 4-methoxycarbonylphenylboronic acid and its pinacol ester, as well as for the pinacol ester of the 3-isomer. The spectra are typically run in DMSO-d₆.

4-Methoxycarbonylphenylboronic acid [2]

| Assignment | ¹H NMR (DMSO-d₆, ppm) |

|---|---|

| Ar-H | 7.95 (d, 2H) |

| Ar-H | 7.85 (d, 2H) |

| B(OH)₂ | 8.2 (s, 2H) |

| -OCH₃ | 3.85 (s, 3H) |

4-Methoxycarbonylphenylboronic acid pinacol ester

| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| Ar-H | 8.01 (d, 2H) | 167.3 |

| Ar-H | 7.86 (d, 2H) | 134.8 |

| -OCH₃ | 3.91 (s, 3H) | 132.4 |

| -C(CH₃)₂ | 1.35 (s, 12H) | 128.7 |

| 84.3 | ||

| 52.3 |

| | | 25.0 |

3-Methoxycarbonylphenylboronic acid pinacol ester

| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| Ar-H | 8.46 (s, 1H) | 166.6 |

| Ar-H | 8.12 (d, 1H) | 139.0 |

| Ar-H | 7.97 (d, 1H) | 135.7 |

| Ar-H | 7.43 (t, 1H) | 132.2 |

| -OCH₃ | Not Reported | 129.8 |

| -C(CH₃)₂ | 1.34 (s, 12H) | 127.7 |

| 84.0 | ||

| 60.9 | ||

| 24.8 |

| | | 14.3 |

UV-Vis Spectroscopy

While specific UV-Vis spectra for methoxycarbonylphenylboronic acids were not found in the initial search, the general absorption characteristics of substituted benzoic acids can provide an estimation. Aromatic boronic acids typically exhibit two main absorption bands in the UV region. The presence of the methoxycarbonyl group, a chromophore, is expected to influence the position and intensity of these bands.

Impact on Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The electronic properties of the boronic acid have a profound impact on its performance in the Suzuki-Miyaura reaction. The electron-withdrawing methoxycarbonyl group enhances the Lewis acidity of the boron center, which can facilitate the transmetalation step of the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a methoxycarbonylphenylboronic acid.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Methoxycarbonylphenylboronic acid (3- or 4-isomer)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), methoxycarbonylphenylboronic acid (1.2 mmol), base (2.0-3.0 mmol), and palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC/MS).

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Agrochemicals

Methoxycarbonyl-substituted phenylboronic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to introduce amide bonds or other key pharmacophores. This versatility makes these boronic acids attractive building blocks for the rapid generation of compound libraries in drug discovery programs. Similarly, in the agrochemical industry, these compounds are used to synthesize novel pesticides and herbicides.

Conclusion

The methoxycarbonyl group exerts a significant electron-withdrawing effect on the phenylboronic acid core, primarily through inductive and resonance interactions. This electronic perturbation increases the Lewis acidity of the boronic acid, as reflected in its lower predicted pKa value. These altered electronic properties influence the reactivity of the molecule, particularly in important synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of these electronic effects, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development and organic synthesis to effectively utilize these versatile building blocks in the creation of novel and complex molecules. Further experimental determination of the pKa values and complete spectroscopic characterization of both the 3- and 4-isomers will provide an even more comprehensive understanding of their chemical behavior.

References

The Advent and Ascendance of Fluorinated Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids, a class of versatile synthetic building blocks, have played a pivotal role in this "fluorine revolution." Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence the acidity, reactivity, and biological activity of the parent molecule. This technical guide provides a comprehensive overview of the discovery, history, and key applications of fluorinated phenylboronic acids, with a focus on their synthesis and utility in drug development. Detailed experimental protocols for their preparation and use in cross-coupling reactions are provided, alongside a quantitative analysis of their physicochemical properties.

A Historical Perspective: The Genesis of a Powerful Partnership

While boronic acids have been known for over 150 years, the advent of their fluorinated counterparts is a more recent development, intrinsically linked to the broader history of organofluorine chemistry. The journey to fluorinated phenylboronic acids can be traced through several key milestones:

-

Early Organofluorine Chemistry: The 19th and early 20th centuries saw the first syntheses of simple organofluorine compounds. However, the high reactivity of elemental fluorine posed significant challenges. A major breakthrough came in 1927 with the development of the Balz-Schiemann reaction , which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. This reaction was a critical enabler for the future synthesis of fluorinated aromatic compounds.

-

The Rise of Boronic Acids in Synthesis: The mid-20th century witnessed the burgeoning utility of organoboron compounds in organic synthesis. The development of methods to synthesize arylboronic acids, primarily through the reaction of organometallic reagents (like Grignard or organolithium reagents) with borate esters, laid the groundwork for their widespread use.

-

A Synergistic Union: The convergence of these two fields—organofluorine and organoboron chemistry—led to the first syntheses of fluorinated phenylboronic acids. While pinpointing the exact first report is challenging, it is evident from the literature that by the latter half of the 20th century, these compounds were being synthesized and utilized, particularly with the advent of palladium-catalyzed cross-coupling reactions.

-

The Suzuki-Miyaura Revolution: The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent widespread adoption dramatically elevated the importance of all arylboronic acids, including the fluorinated variants.[1] This powerful carbon-carbon bond-forming reaction, which earned its discoverers the Nobel Prize in Chemistry in 2010, provided a highly efficient and versatile method for incorporating fluorinated phenyl groups into complex molecules.

Today, fluorinated phenylboronic acids are indispensable tools in the design and synthesis of new pharmaceuticals, agrochemicals, and advanced materials. Their commercial availability and the wealth of synthetic methods for their preparation have solidified their position in the synthetic chemist's toolbox.

The Impact of Fluorination on Physicochemical Properties

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid has profound effects on its electronic properties, most notably its Lewis acidity.

Enhanced Acidity (pKa)

The pKa of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. This equilibrium is crucial for many of its applications, including its role in the Suzuki-Miyaura coupling and as a sensor for carbohydrates. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the boron atom, making it more electrophilic and thus a stronger Lewis acid. The result is a significant decrease in the pKa value compared to the parent phenylboronic acid.

The position and number of fluorine substituents have a predictable effect on the pKa:

-

Positional Effects: The inductive effect is distance-dependent. Therefore, fluorine atoms in the ortho and para positions have a more pronounced effect on the acidity than those in the meta position. In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating mesomeric effect (+M effect) of the fluorine atom's lone pairs.

-

Number of Fluorine Atoms: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has a pKa of 7.2, significantly lower than that of phenylboronic acid (around 8.8).[2]

This enhanced acidity is highly advantageous in drug design, as it can lead to stronger interactions with biological targets.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids [3][4][5]

| Compound | pKa |

| Phenylboronic acid | ~8.8 |

| 2-Fluorophenylboronic acid | 8.70 |

| 3-Fluorophenylboronic acid | 8.45 |

| 4-Fluorophenylboronic acid | 8.80 |

| 3,5-Difluorophenylboronic acid | 7.75 |

| 3,4,5-Trifluorophenylboronic acid | 7.40 |

| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.95 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 |

Synthetic Methodologies

The synthesis of fluorinated phenylboronic acids generally follows established procedures for their non-fluorinated analogs, with the starting material being a suitably fluorinated aryl halide.

General Synthesis Workflow

The most common and versatile method for preparing fluorinated phenylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

Caption: General workflow for the synthesis of fluorinated phenylboronic acids.

Detailed Experimental Protocols

This protocol describes the synthesis of 4-fluorophenylboronic acid from 4-bromofluorobenzene via a Grignard reagent.

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Iodine (crystal for initiation)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction has started, add the remaining 4-bromofluorobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add cold hydrochloric acid to hydrolyze the boronate ester and dissolve the magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-